N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine
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Overview
Description
N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine is a synthetic organic compound characterized by the presence of a furan ring and a highly fluorinated pentane chain. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Amine Introduction: The final step involves the reaction of the fluorinated pentane with 2-furylmethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted fluorinated pentane derivatives.
Scientific Research Applications
N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine involves its interaction with specific molecular targets and pathways. The highly fluorinated pentane chain imparts lipophilicity, allowing the compound to interact with lipid membranes and proteins. The furan ring can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
N1-(2-furylmethyl)-2-cyanoacetamide: A compound with a similar furan ring structure but different functional groups, used in various chemical and biological studies.
N1-(2-furylmethyl)-N3-methyl-1,3-propanediamine: Another furan-containing compound with distinct chemical properties and applications.
Uniqueness
N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine is unique due to its highly fluorinated pentane chain, which imparts exceptional chemical stability and resistance to metabolic degradation. This makes it particularly valuable in applications requiring high-performance materials and bioactive compounds with prolonged activity .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-N-(furan-2-ylmethyl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F8NO/c11-7(12)9(15,16)10(17,18)8(13,14)5-19-4-6-2-1-3-20-6/h1-3,7,19H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJSDNHWJNXBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F8NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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